
4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde
Descripción general
Descripción
4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C8H9NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Mecanismo De Acción
Target of Action
It is known that pyrrole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It is known that pyrrole derivatives interact with their targets and cause changes in the biological system .
Biochemical Pathways
It is known that pyrrole derivatives possess various biological activities, affecting a wide range of biochemical pathways .
Result of Action
It is known that pyrrole derivatives possess various biological activities, which would result in a range of molecular and cellular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde can be synthesized through a multi-step process. One common method involves the Vilsmeier-Haack reaction, which is followed by a Friedel-Crafts acylation. The Vilsmeier-Haack reaction typically uses dimethylformamide and phosphorus oxychloride to form the formyl group on the pyrrole ring. The subsequent Friedel-Crafts acylation introduces the acetyl group using acetyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar reaction pathways but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Acetyl-1-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 4-Acetyl-1-methyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
4-Acetyl-1H-pyrrole-2-carbaldehyde: Similar structure but lacks the methyl group at the nitrogen atom.
1-Methyl-1H-pyrrole-2-carboxaldehyde: Similar structure but lacks the acetyl group.
Pyrrole-2-carboxaldehyde: Lacks both the acetyl and methyl groups.
Uniqueness
4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the acetyl and methyl groups, which confer distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
4-acetyl-1-methylpyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(11)7-3-8(5-10)9(2)4-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBXRSMVPDNIEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506522 | |
| Record name | 4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75866-91-0 | |
| Record name | 4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

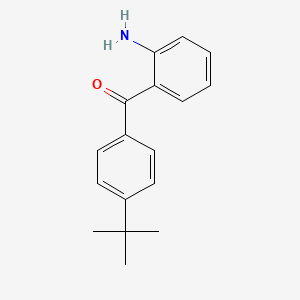


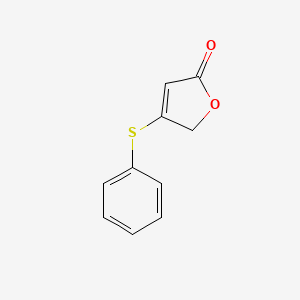


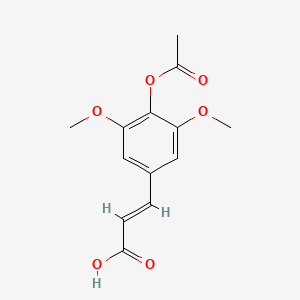
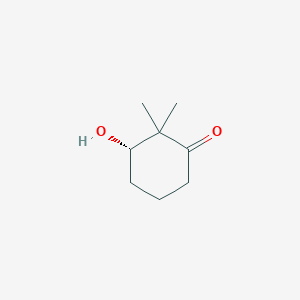
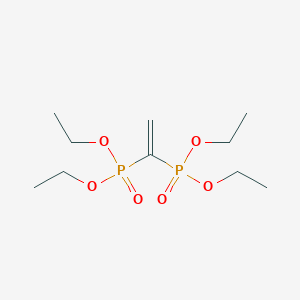
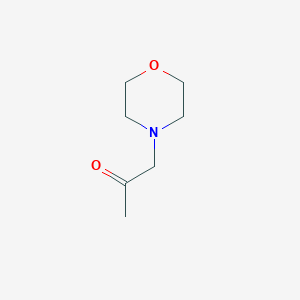
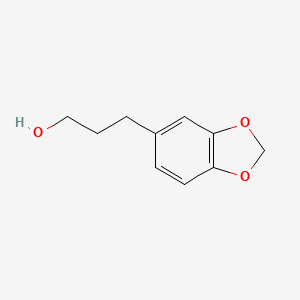
![4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1337903.png)

